![molecular formula C31H50O4 B1206251 Regelindiol B CAS No. 84104-83-6](/img/structure/B1206251.png)
Regelindiol B
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Overview
Description
Regelindiol B is a natural product found in Tripterygium wilfordii and Tripterygium regelii with data available.
Scientific Research Applications
Triterpenoid Compounds in Tripterygium Regelii
A study conducted by Pang, Zhao, Hori, and Inayama (1989) identified Regelindiol B as one of the triterpenoids isolated from the root of Tripterygium Regelii. This compound, along with others like Regelindiol A and Regelindiol C, contributes to the pharmacological properties of Tripterygium Regelii.
Remyelination in Central Nervous System
In research on central nervous system remyelination, Yuen et al. (2013) identified endothelin 2 as a significant factor in the process. While this study does not directly mention Regelindiol B, it provides context for the role of similar compounds in CNS regeneration and healing.
Gelatinase B in Immune Function
Gelatinase B, a key enzyme in the immune system, was studied by Opdenakker, Van den Steen, and Van Damme (2001). This research provides insights into how certain enzymes, potentially influenced by compounds like Regelindiol B, affect the immune system and autoimmune responses.
Role of Myelin-Associated Outgrowth Inhibitors
The study of myelin-associated outgrowth inhibitors, as explored by Simonen et al. (2003), sheds light on the complex interactions within the nervous system that compounds like Regelindiol B could potentially influence.
Regulatory T Cells in Autoimmunity
Regulatory T cells play a crucial role in autoimmunity, as discussed by Mauri (2010). Understanding the impact of compounds like Regelindiol B on these cells could lead to new therapeutic approaches for autoimmune diseases.
Diazeniumdiolate Research in Biomedical Advances
Research on diazeniumdiolates by Keefer (2011) highlights the potential of these compounds in a range of biomedical applications, possibly including those related to Regelindiol B.
RegulonDB and Gene Regulation
RegulonDB, as detailed by Gama-Castro et al. (2015), provides a comprehensive database on bacterial gene regulation. This could be relevant in understanding how Regelindiol B affects gene expression at a molecular level.
properties
CAS RN |
84104-83-6 |
---|---|
Product Name |
Regelindiol B |
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21?,22-,23+,24+,27-,28-,29+,30-,31-/m1/s1 |
InChI Key |
DNAMZLPKKDEZFD-AQERJKPSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
synonyms |
methyl 3,22-dihydroxyolean-12-ene-29-oate regelindiol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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